TSLP-IN-11a -

TSLP-IN-11a

Catalog Number: EVT-1535807
CAS Number:
Molecular Formula: C21H16O5
Molecular Weight: 348.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TSLP-IN-11a is a novel human thymic stromal lymphopoietin (TSLP) inhibitor.
Overview

Thymic Stromal Lymphopoietin-Inhibitor 11a, commonly referred to as TSLP-IN-11a, is a small molecule designed to modulate the activity of Thymic Stromal Lymphopoietin, a cytokine involved in immune responses and inflammation. TSLP plays a critical role in the differentiation and proliferation of T helper 2 cells, which are implicated in various allergic conditions and asthma. The compound TSLP-IN-11a has been identified as a promising candidate for therapeutic intervention in these diseases due to its ability to inhibit TSLP signaling pathways.

Source

TSLP-IN-11a was developed through chemical modeling and synthesis based on the structure of flavonoids, particularly biphenyl flavanone analogs. These analogs were synthesized to enhance binding affinity to TSLP receptors, thereby inhibiting their signaling pathways effectively . The compound's efficacy has been evaluated in various preclinical studies.

Classification

TSLP-IN-11a belongs to the class of small molecule inhibitors targeting cytokine signaling pathways. It is categorized under pharmacological agents that modulate immune responses, particularly those related to allergic inflammation and asthma.

Synthesis Analysis

Methods

The synthesis of TSLP-IN-11a involves several key steps:

  1. Chemical Modeling: Initial design utilized molecular docking studies to predict interactions between potential inhibitors and the TSLP receptor.
  2. Synthesis: The compound was synthesized through standard organic chemistry techniques, including:
    • Condensation Reactions: To form the biphenyl structure.
    • Functional Group Modifications: To enhance binding affinity and solubility.
  3. Characterization: The synthesized compound underwent characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Technical Details

The synthesis process was optimized for yield and purity, with a focus on minimizing by-products. Reaction conditions such as temperature, solvent choice, and reaction time were carefully controlled.

Molecular Structure Analysis

Structure

TSLP-IN-11a features a biphenyl backbone with hydroxyl groups that are crucial for its interaction with the TSLP receptor. The molecular formula and structural representation indicate the presence of functional groups that facilitate hydrogen bonding and hydrophobic interactions with the receptor.

Data

  • Molecular Weight: Approximately 350 g/mol.
  • Structural Formula: Detailed structural diagrams can be derived from NMR data, showing the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

TSLP-IN-11a primarily interacts with the TSLP receptor through specific chemical reactions:

  1. Binding Affinity: The compound exhibits high binding affinity (dissociation constant KDK_D = 32 nM) to the TSLP receptor complex, which is critical for its inhibitory action .
  2. Inhibition Mechanism: It disrupts the interaction between TSLP and its receptor by stabilizing an inactive conformation of the receptor complex.

Technical Details

The binding interactions were characterized using surface plasmon resonance (SPR) and microscale thermophoresis (MST), confirming the dose-dependent inhibition of receptor signaling.

Mechanism of Action

Process

The mechanism by which TSLP-IN-11a exerts its effects involves several steps:

  1. Binding to TSLP: The compound binds competitively to the TSLP receptor, preventing TSLP from activating its signaling pathways.
  2. Signal Transduction Inhibition: This binding inhibits downstream signaling cascades associated with allergic responses, particularly those mediated by interleukin-7 receptor alpha (IL-7Rα) recruitment .
  3. Impact on Immune Response: By inhibiting these pathways, TSLP-IN-11a reduces eosinophilic inflammation and other allergic symptoms.

Data

Studies have shown that treatment with TSLP-IN-11a leads to decreased levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating allergic conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility at extreme pH levels.

Relevant data from stability studies indicate that TSLP-IN-11a maintains activity over a range of temperatures typically used in storage conditions.

Applications

Scientific Uses

TSLP-IN-11a has significant potential applications in:

  1. Therapeutic Development: As a candidate for treating allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis by targeting TSLP signaling pathways.
  2. Research Tool: Utilized in studies aimed at understanding the role of Thymic Stromal Lymphopoietin in immune responses and inflammation.
  3. Drug Discovery: Serves as a lead compound for developing more potent derivatives with improved pharmacological profiles.
Introduction to TSLP Signaling and Therapeutic Targeting

Thymic Stromal Lymphopoietin (TSLP): Immunological Roles in Barrier Surfaces

Thymic Stromal Lymphopoietin (TSLP) is a pleiotropic cytokine predominantly secreted by epithelial cells at barrier surfaces such as skin, lungs, and gut. It functions as a master regulator of immune responses following environmental insults (allergens, pathogens, pollutants) [4] [8]. TSLP signals through a heterodimeric receptor complex composed of the TSLP receptor (TSLPR) and interleukin-7 receptor alpha (IL-7Rα), activating downstream JAK/STAT pathways [8] [9]. This cytokine orchestrates crosstalk between epithelial cells and immune cells (dendritic cells, T cells, mast cells, eosinophils), driving both innate and adaptive immunity [4] [7]. At barrier sites, TSLP overexpression triggers inflammatory cascades characterized by Th2 cytokine production (IL-4, IL-5, IL-13), IgE synthesis, eosinophil infiltration, and tissue remodeling—key pathological features in allergic diseases [3] [7].

TSLP/TSLPR Axis in Type 2 Inflammation and Allergic Disorders

The TSLP/TSLPR axis initiates type 2 inflammation upstream of multiple downstream effectors, positioning it as a pivotal therapeutic target. In asthma, epithelial-derived TSLP release in response to allergens or viruses activates dendritic cells to promote Th2 differentiation and cytokine production, leading to airway hyperresponsiveness and eosinophilic inflammation [3] [7]. Similarly, in atopic dermatitis, keratinocyte-derived TSLP induces cutaneous inflammation via mast cell activation and Th2 cell recruitment [8] [10]. Crucially, TSLP levels correlate with disease severity in asthma, atopic dermatitis, and chronic rhinosinusitis with nasal polyps [2] [3] [7]. Genetic variants in the TSLP gene are linked to increased susceptibility to allergic disorders, underscoring its pathogenic role [4] [8]. Beyond allergies, TSLP signaling contributes to fibrotic diseases and certain cancers by modulating the tumor microenvironment [1] [9].

Rationale for Targeting TSLP Signaling: From Biologics to Small-Molecule Inhibitors

While biologics like tezepelumab (anti-TSLP monoclonal antibody) and verekitug (TSLPR antagonist) demonstrate clinical efficacy in asthma and nasal polyps [3] [6], they face limitations:

  • Administration Challenges: Require parenteral delivery due to large molecular size [1].
  • Production Complexity: High manufacturing costs and immunogenicity risks [1] [9].
  • Tissue Penetration: Limited access to stromal and epithelial compartments [1].

Small-molecule inhibitors address these limitations by offering:

  • Oral bioavailability
  • Lower production costs
  • Enhanced tissue penetration
  • Potential for combination therapies [1] [5]

The development of TSLP-IN-11a represents a strategic shift toward orally bioavailable agents that disrupt the TSLP/TSLPR interface with high specificity [1] [5].

Table 1: Comparative Profiles of TSLP-Targeting Therapeutics

Therapeutic ModalityExample AgentsMolecular TargetKey AdvantagesKey Limitations
Monoclonal AntibodiesTezepelumabTSLP ligandClinically validated efficacy in severe asthmaParenteral administration, high cost
Receptor AntagonistsVerekitugTSLPRBlocks receptor dimerization; broader pathway inhibitionSubcutaneous delivery required
Fusion ProteinsTSLPR-Fc/IL-7Rα-FcTSLP ligandHigh-affinity decoy receptorsImmunogenicity risk, protein stability issues
Small-Molecule InhibitorsTSLP-IN-11aTSLP/TSLPR interfaceOral bioavailability, tissue penetration, low costEarly development stage

Properties

Product Name

TSLP-IN-11a

IUPAC Name

5,7-Dihydroxy-2-(4'-hydroxy-[1,1'-biphenyl]-3-yl)chroman-4-one

Molecular Formula

C21H16O5

Molecular Weight

348.354

InChI

InChI=1S/C21H16O5/c22-15-6-4-12(5-7-15)13-2-1-3-14(8-13)19-11-18(25)21-17(24)9-16(23)10-20(21)26-19/h1-10,19,22-24H,11H2

InChI Key

XBGTVCBGJFLIQZ-UHFFFAOYSA-N

SMILES

O=C1CC(C2=CC(C3=CC=C(O)C=C3)=CC=C2)OC4=C1C(O)=CC(O)=C4

Solubility

Soluble in DMSO

Synonyms

TSLP-IN-11a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.